molecular formula C12H24N2O2 B580589 tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate CAS No. 1289385-02-9

tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate

Cat. No.: B580589
CAS No.: 1289385-02-9
M. Wt: 228.336
InChI Key: RKMARTBPQCEJTJ-UHFFFAOYSA-N
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Description

tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C12H24N2O2. It is a pyrrolidine derivative, which means it contains a five-membered nitrogen-containing ring. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

The synthesis of tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the use of tert-butyl chloroformate and 2-((ethylamino)methyl)pyrrolidine in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to ensure the formation of the desired product .

Chemical Reactions Analysis

tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

tert-Butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate can be compared with other pyrrolidine derivatives such as:

These compounds share structural similarities but differ in their chemical properties and applications, highlighting the unique features of this compound.

Properties

IUPAC Name

tert-butyl 2-(ethylaminomethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-5-13-9-10-7-6-8-14(10)11(15)16-12(2,3)4/h10,13H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKMARTBPQCEJTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1CCCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70693569
Record name tert-Butyl 2-[(ethylamino)methyl]pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289385-02-9
Record name tert-Butyl 2-[(ethylamino)methyl]pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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